molecular formula C16H12ClNOS B188323 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide CAS No. 105577-05-7

3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No. B188323
CAS RN: 105577-05-7
M. Wt: 301.8 g/mol
InChI Key: XZZCYBDXOJMGDH-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide, also known as O-2050, is a synthetic compound that belongs to the benzothiophene class of chemicals. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases. In

Mechanism of Action

The mechanism of action of 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to act as a selective agonist of the mu-opioid receptor. This receptor is known to be involved in the regulation of pain, anxiety, and inflammation. This compound has been shown to bind to this receptor with high affinity, leading to the activation of downstream signaling pathways that result in the observed therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its analgesic, anxiolytic, and anti-inflammatory properties, this compound has been found to reduce body temperature in rats and to induce respiratory depression in mice. These effects are consistent with the known effects of mu-opioid receptor agonists.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using this compound is its potential for abuse and addiction, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide. One area of interest is the development of novel analogs with improved selectivity and potency for the mu-opioid receptor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, the potential for abuse and addiction associated with this compound must be carefully considered in future research.

Synthesis Methods

The synthesis of 3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide involves the reaction of 3-chlorobenzonitrile with methylamine and phenylmagnesium bromide, followed by cyclization with sulfur to yield the final product. This method has been reported to have a yield of 60% and is considered a viable approach for the production of this compound.

Scientific Research Applications

3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide has shown potential as a therapeutic agent for various diseases, including pain, anxiety, and inflammation. In a study conducted on rats, this compound was found to have an analgesic effect, reducing pain sensitivity in the animals. Additionally, this compound has been shown to have anxiolytic properties, reducing anxiety in mice. Furthermore, this compound has been found to have anti-inflammatory effects, reducing inflammation in a mouse model of acute lung injury.

properties

CAS RN

105577-05-7

Molecular Formula

C16H12ClNOS

Molecular Weight

301.8 g/mol

IUPAC Name

3-chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H12ClNOS/c1-18(11-7-3-2-4-8-11)16(19)15-14(17)12-9-5-6-10-13(12)20-15/h2-10H,1H3

InChI Key

XZZCYBDXOJMGDH-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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